

# Avilamycin and Carbadox: A Comparative Analysis for Diarrhea Control in Nursery Pigs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Avilamycin**

Cat. No.: **B193671**

[Get Quote](#)

For Immediate Release

In the critical nursery phase of swine production, managing enteric health is paramount to ensuring optimal growth and minimizing economic losses. Post-weaning diarrhea, often linked to pathogenic strains of *Escherichia coli*, presents a significant challenge. This guide provides a detailed comparison of two prominent in-feed antibiotics used to combat this issue: **avilamycin** and carbadox. The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes data from key studies to offer an objective overview of their performance, mechanisms, and experimental validation.

## Performance on Growth and Diarrhea Control: A Quantitative Look

Multiple studies have evaluated the efficacy of **avilamycin** and carbadox on key production parameters in nursery pigs under conditions of natural or induced enteric challenge. The data consistently demonstrates that both compounds can improve growth performance and reduce diarrhea compared to non-medicated controls, with nuanced differences between them.

A recent study directly compared **avilamycin** (fed at 80.5 mg/kg for 21 or 42 days) and carbadox (fed at 55.1 mg/kg for 21 days) in a commercial setting with the presence of hemolytic *E. coli*.<sup>[1][2][3]</sup> While no significant differences were observed in overall average daily gain (ADG) or average daily feed intake (ADFI) between the medicated groups, a notable

improvement in the gain-to-feed ratio (G:F) was seen in pigs fed **avilamycin** compared to those on carbadox.[\[2\]](#)

Specifically, during the initial 21 days, both **avilamycin** treatments lowered diarrhea severity compared to non-medicated controls, with carbadox showing an intermediate effect.[\[2\]](#) The longer 42-day **avilamycin** treatment (AVI42) proved most effective, significantly reducing both the incidence and severity of diarrhea over the entire study period compared to controls.[\[1\]](#)[\[2\]](#) This suggests that the duration of **avilamycin** administration can be a critical factor in its overall efficacy.[\[4\]](#)[\[5\]](#)

Another study reinforced these findings, noting numerical improvements in body weight for all medicated groups compared to a control group.[\[4\]](#)[\[5\]](#) The 42-day **avilamycin** treatment again resulted in the greatest overall ADG and the lowest (most efficient) feed-to-gain ratio, although not all differences were statistically significant.[\[4\]](#)[\[5\]](#)

The following tables summarize the performance data from representative studies.

Table 1: Growth Performance Comparison (Overall Study Period)

| Treatment Group                 | Final Body Weight (kg)        | Average Daily Gain (ADG) (kg) | Average Daily Feed Intake (ADFI) (kg) | Gain to Feed Ratio (G:F) |
|---------------------------------|-------------------------------|-------------------------------|---------------------------------------|--------------------------|
| Study 1 (Weiland et al., 2024)  |                               |                               |                                       |                          |
| Control (CON)                   | -                             | -                             | -                                     | Intermediate             |
| Avilamycin (80.5 mg/kg, 21d)    | No significant effect         | No significant effect         | No significant effect                 | Improved vs. CAR21       |
| Avilamycin (80.5 mg/kg, 42d)    | No significant effect         | No significant effect         | No significant effect                 | Improved vs. CAR21       |
| Carbadox (55.1 mg/kg, 21d)      | No significant effect         | No significant effect         | No significant effect                 | -                        |
| Study 2 (Thompson et al., 2019) |                               |                               |                                       |                          |
| Control                         | -                             | 0.45                          | -                                     | -                        |
| Avilamycin (73 g/ton , 21d)     | +0.68 vs. Control (numerical) | 0.45                          | -                                     | -                        |
| Avilamycin (73 g/ton , 42d)     | +1.5 vs. Control (numerical)  | 0.48                          | -                                     | Lowest F:G               |
| Carbadox (50 g/ton , 21d)       | +0.68 vs. Control (numerical) | 0.46                          | -                                     | -                        |

Note: Direct statistical comparisons between all groups were not always provided in the source material. "Improved vs. CAR21" indicates a statistically significant improvement ( $P < 0.05$ ) as reported in the study.[\[2\]](#)

Table 2: Diarrhea Incidence and Severity Comparison

| Treatment Group                 | Diarrhea Severity<br>(d 0-21) | Diarrhea Incidence<br>& Severity (d 21-42) | Overall Diarrhea<br>Score |
|---------------------------------|-------------------------------|--------------------------------------------|---------------------------|
| Study: Weiland et al.,<br>2024  |                               |                                            |                           |
| Control (CON)                   | Highest                       | Highest                                    | Highest                   |
| Avilamycin (80.5<br>mg/kg, 21d) | Lowered vs. CON               | -                                          | -                         |
| Avilamycin (80.5<br>mg/kg, 42d) | Lowered vs. CON               | Lowered vs. other<br>treatments            | Lowest                    |
| Carbadox (55.1<br>mg/kg, 21d)   | Intermediate                  | -                                          | -                         |

Note: "Lowered" indicates a statistically significant reduction ( $P < 0.05$ ) as reported in the study.  
[2]

## Mechanisms of Action

The differing performance outcomes can be partially attributed to the distinct mechanisms by which these two antibiotics function.

**Avilamycin**, an orthosomycin antibiotic, primarily targets Gram-positive bacteria.[6] Its mode of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, which blocks the formation of the initiation complex.[7] This action can modulate the gut microbiota, reducing the load of certain pathogenic bacteria like *Clostridium perfringens* and controlling enteric infections.[6][7]

Carbadox, a quinoxaline-di-N-oxide compound, has a broader spectrum of activity, particularly against Gram-positive bacteria and anaerobes.[8] It functions by inhibiting bacterial DNA synthesis and can cause breaks in existing DNA, leading to a bactericidal effect.[8] This mechanism is effective against pathogens like *Brachyspira hyodysenteriae* (the agent of swine dysentery) and has been shown to alter the gut microbiota, for instance, by preventing population increases of *E. coli* during dietary changes.[9][10] It is important to note that due to its mutagenic properties, carbadox is banned for use in food animals in many regions, including

Canada and the European Union, and has a mandatory 42-day withdrawal period in the United States.[8][9]



[Click to download full resolution via product page](#)

Figure 1: Simplified mechanisms of action for **Avilamycin** and Carbadox.

## Experimental Protocols

The findings presented are based on rigorous, controlled studies. The methodologies employed are crucial for interpreting the data accurately.

Study Design (Weiland et al., 2024):

- Animals: A total of 3,329 commercial crossbred pigs were used, weaned at approximately 21 days of age.[3]
- Experimental Design: An incomplete block design with a 2 x 4 factorial arrangement was utilized. Factors included stocking density (Single vs. Double) and one of four nursery medication programs: a non-medicated control (CON), **avilamycin** at 80.5 mg/kg for 21 days (AVI21), **avilamycin** at 80.5 mg/kg for 42 days (AVI42), or carbadox at 55.1 mg/kg for 21 days (CAR21).[3]
- Challenge: Pigs were naturally infected with hemolytic E. coli, confirmed by fecal swabs.[2]
- Data Collection: Pen weights and feed intake were recorded on days 0, 21, 42, and 56 to calculate ADG, ADFI, and G:F. Diarrhea was scored weekly on a 3-point scale.[2][3]

- Diets: A 4-phase dietary program was used. Diets were formulated to meet or exceed NRC (2012) recommendations.[\[3\]](#)

Study Design (Thompson et al., 2019):

- Animals: 1,200 barrows and gilts (PIC genetics) were used.[\[4\]](#)
- Experimental Design: A completely randomized design where pens were assigned to one of four treatments: a non-medicated control, carbadox (Mecadox®) at 50 g/ton , **avilamycin** (Kavault®) at 73 g/ton for 21 days, or **avilamycin** at 73 g/ton for 42 days.[\[4\]](#)
- Challenge: Diagnostic samples confirmed the presence of E. coli and Salmonella.[\[4\]](#)[\[5\]](#)
- Data Collection: Pen weights and feed intake were collected over a 42-day nursery period to calculate ADG, ADFI, and F:G. The percentage of pigs requiring injectable medication was also tracked.[\[4\]](#)
- Diets: Diets were formulated to meet or exceed NRC (2012) recommendations.[\[4\]](#)

[Click to download full resolution via product page](#)

Figure 2: Generalized experimental workflow for nursery pig feed additive trials.

## Conclusion

Both **avilamycin** and carbadox are effective tools for managing post-weaning diarrhea and improving performance in nursery pigs. The available data suggests that while both drugs support growth, **avilamycin** may offer an advantage in feed conversion efficiency.[2] Furthermore, a longer administration period of **avilamycin** (42 days) appears to provide more comprehensive control over the incidence and severity of diarrhea compared to a 21-day program of either antibiotic.[1][2]

The choice between these compounds will depend on specific production system challenges, the duration of the anticipated disease risk, and regional regulatory constraints. For research and development professionals, these studies highlight the importance of evaluating not just growth metrics but also feed efficiency and the duration of therapeutic intervention to optimize gut health strategies in the post-weaning period.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of avilamycin on the incidence and severity of diarrhea associated with pathogenic Escherichia coli and the subsequent growth performance of nursery pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of avilamycin on the incidence and severity of diarrhea associated with pathogenic Escherichia coli and the subsequent growth performance of nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSII-9 Effect of avilamycin on nursery pig performance and health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. government.se [government.se]

- 8. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 9. Carbadox has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Carbadox has both temporary and lasting effects on the swine gut microbiota [frontiersin.org]
- To cite this document: BenchChem. [Avilamycin and Carbadox: A Comparative Analysis for Diarrhea Control in Nursery Pigs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193671#avilamycin-vs-carbadox-for-diarrhea-control-in-nursery-pigs]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)